molecular formula C9H20Cl2N2O B1402550 N-(2-Piperidin-4-yl-ethyl)-acetamide dihydrochloride CAS No. 1361115-92-5

N-(2-Piperidin-4-yl-ethyl)-acetamide dihydrochloride

Cat. No.: B1402550
CAS No.: 1361115-92-5
M. Wt: 243.17 g/mol
InChI Key: KWLNDXJQMQOSTO-UHFFFAOYSA-N
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Description

N-(2-Piperidin-4-yl-ethyl)-acetamide dihydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, pharmacology, and biochemical research. This compound is characterized by the presence of a piperidine ring, an ethyl chain, and an acetamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Piperidin-4-yl-ethyl)-acetamide dihydrochloride typically involves the reaction of 2-piperidin-4-yl-ethylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to neutralize the by-products. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure consistent quality and yield. The final product is typically obtained through crystallization, filtration, and drying processes, followed by rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-Piperidin-4-yl-ethyl)-acetamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the acetamide group.

Scientific Research Applications

N-(2-Piperidin-4-yl-ethyl)-acetamide dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of biological pathways and interactions, particularly in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Piperidin-4-yl-ethyl)-acetamide dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptors, thereby affecting signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Piperidin-4-yl-ethyl)-benzamide dihydrochloride: Similar structure but with a benzamide group instead of an acetamide group.

    N-(2-Piperidin-4-yl-ethyl)-methanesulfonamide: Contains a methanesulfonamide group instead of an acetamide group.

Uniqueness

N-(2-Piperidin-4-yl-ethyl)-acetamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.

Properties

IUPAC Name

N-(2-piperidin-4-ylethyl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c1-8(12)11-7-4-9-2-5-10-6-3-9;;/h9-10H,2-7H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLNDXJQMQOSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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